N-Depiperidin-3-amine Linagliptin Dimer
Description
Properties
Molecular Formula |
C₄₆H₄₅N₁₃O₄ |
|---|---|
Molecular Weight |
843.93 |
Synonyms |
7-(But-2-yn-1-yl)-8-((3R)-3-((3-(but-2-yn-1-yl)-7-methyl-5-((4-methylquinazolin-2-yl)methyl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)amino)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of N Depiperidin 3 Amine Linagliptin Dimer
Precursor Identification and Reactant Considerations
The primary precursor for the formation of the N-Depiperidin-3-amine Linagliptin Dimer is Linagliptin itself. google.compatsnap.com The dimerization process typically involves the reaction of two Linagliptin molecules. This impurity can be intentionally synthesized for use as a reference standard in quality control testing or can form unintentionally as a process-related impurity or degradation product. researchgate.netgoogle.com
The key structural feature of Linagliptin that facilitates this dimerization is the primary amine group on the piperidine (B6355638) ring. researchgate.net This functional group is highly reactive and can participate in various condensation reactions. researchgate.net Forced degradation studies show that Linagliptin is susceptible to degradation under acidic and oxidative conditions, leading to the formation of impurities, including dimers. nih.gov In one documented synthesis method, crude Linagliptin is used as the starting material to intentionally produce the dimer impurity. google.compatsnap.com
Reaction Conditions and Parameters for Dimerization
The synthesis of this compound is highly dependent on a specific set of reaction parameters, including the choice of catalysts, reagents, solvents, temperature, and reaction duration.
The formation of this dimer is often facilitated by the presence of both an acid and a catalyst. google.com
Acids: Various acids are employed to catalyze the reaction, with hydrochloric acid, formic acid, and acetic acid being common choices. google.compatsnap.com Hydrochloric acid is often preferred for its ability to effectively protonate intermediates without promoting significant side reactions. The concentration of the acid is also a critical parameter, with concentrations typically ranging from 1M to 2M. google.compatsnap.com Acid-catalyzed degradation is a known pathway for dimer formation, where the acidic environment promotes the necessary bond formations. nih.gov
Azo Catalysts: In specific synthetic preparations, azo compounds are used as catalysts. google.com Examples include dimethyl azodiisobutyrate and 2,2'-dihydroxyazobenzene. google.com These catalysts, particularly dimethyl azodiisobutyrate, are noted for their thermal stability and capacity for controlled radical generation, leading to high yield and purity of the dimer.
The table below summarizes the reagents used in various documented synthetic examples.
Table 1: Reagents in the Synthesis of this compound An interactive table detailing various catalysts and acids used in the synthesis of the dimer.
| Catalyst | Acid | Molar Ratio (Linagliptin:Catalyst:Acid) | Source(s) |
| Dimethyl azodiisobutyrate | Hydrochloric Acid | 1 : 0.1 : 1.1 | google.compatsnap.com |
| Dimethyl azodiisobutyrate | Formic Acid | 1 : 0.08 : 1.1 | google.compatsnap.com |
| Dimethyl azodiisobutyrate | Acetic Acid | 1 : 0.5 : 1.1 | patsnap.com |
| 2,2'-Dihydroxyazobenzene | Hydrochloric Acid | 1 : 0.1 : 1.8 | google.com |
| Azobisisovaleronitrile | Hydrochloric Acid | 1 : 0.1 : 1.0 | google.com |
| Dimethyl azodiisobutyrate | Oxalic Acid | 1 : 0.8 : 1.1 | google.com |
The choice of solvent is crucial for managing reactant solubility and influencing the reaction rate and product purity. Mixed solvent systems are commonly used, with dichloromethane (B109758) (CH₂Cl₂) serving as the primary solvent. google.compatsnap.com
Dichloromethane-Ethanol: This combination is often cited as a preferred system. Ethanol helps to improve the solubility of Linagliptin, which can reduce aggregation and lead to higher yield and purity. google.com
Dichloromethane-Tetrahydrofuran (THF): The use of THF as a co-solvent can increase the reaction rate. However, it may also lead to the formation of more byproducts, potentially lowering the final purity of the dimer.
Other Systems: Combinations of dichloromethane with acetonitrile (B52724) or methanol (B129727) have also been documented in the synthesis of the dimer. google.compatsnap.com
The volume ratio of dichloromethane to the co-solvent is typically maintained in the range of 8:1 to 15:1. google.com
Temperature and reaction time are critical parameters that must be carefully controlled to optimize the yield and purity of the dimer.
Temperature: Synthetic preparations are generally conducted at moderately elevated temperatures, ranging from 30°C to 55°C. google.compatsnap.com Forced degradation studies that also result in dimer formation have been conducted at 60°C. nih.gov
Time: The duration of the reaction typically ranges from 8 to 10 hours for catalyzed syntheses. google.compatsnap.com In acid-catalyzed degradation studies, significant dimer formation (identified as impurity AD2) was observed after 24 hours. nih.gov
The following table details the specific conditions from published synthetic examples.
Table 2: Experimental Conditions for Dimer Formation An interactive table showing the relationship between reaction parameters and outcomes.
| Catalyst | Acid | Solvent System (Ratio) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Source(s) |
| Dimethyl azodiisobutyrate | 2.0M HCl | CH₂Cl₂:Ethanol (10:1) | 35 | ~10 | 97.12 | 99.91 | google.compatsnap.com |
| Dimethyl azodiisobutyrate | 1.0M Formic Acid | CH₂Cl₂:THF (10:1) | 30 | ~10 | 93.40 | 99.82 | patsnap.com |
| Dimethyl azodiisobutyrate | 2.0M Acetic Acid | CH₂Cl₂:Acetonitrile (10:1) | 50 | ~10 | 89.85 | 99.31 | patsnap.com |
| Azobisisovaleronitrile | 2.0M HCl | CH₂Cl₂:Ethanol (8:1) | 35 | ~10 | 94.33 | 99.83 | google.com |
| N/A (Degradation) | Acidic | N/A | 60 | 24 | 16.42 | >5.0 | nih.gov |
*Values represent the total degradation of Linagliptin and the level of the specific dimer impurity formed.
Optimization of Synthetic Routes for Controlled Formation or Mitigation
The control of impurity formation is a critical aspect of pharmaceutical process development. In the case of the this compound, strategies can be aimed at either its controlled synthesis (for use as a reference standard) or its mitigation during the production of Linagliptin.
For the controlled formation , the patented method provides a clear route. enkrisi.com Optimization of this process would involve fine-tuning the reaction parameters to maximize yield and purity. This could include screening different azo catalysts, acids, solvent ratios, and temperatures. The table below summarizes the reported conditions for controlled synthesis.
Table 2: Reaction Conditions for Controlled Synthesis of this compound
| Catalyst | Acid | Solvent Ratio (DCM:Ethanol) | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Dimethyl azodiisobutyrate | Hydrochloric acid | 10:1 | 35 °C | 97.12% | 99.91% |
| 4,4'-Azobis(4-cyanovaleric acid) | Hydrochloric acid | Not specified | 35 °C | 87.85% | 99.23% |
Data sourced from patent CN113968876A. enkrisi.com
For the mitigation of this impurity during Linagliptin synthesis, several strategies can be employed. Given that acidic conditions appear to promote its formation, careful control of pH during the final steps of the synthesis and purification is crucial.
One effective strategy for minimizing impurities in the final API is through purification techniques. Research on Linagliptin synthesis has shown that certain impurities can be effectively removed through salification with hydrochloric acid, followed by recrystallization from a suitable solvent such as toluene (B28343). nih.gov While this study did not specifically mention the this compound, such purification methods are generally applicable to controlling a range of process-related impurities.
Another approach to mitigate the formation of this dimer is to minimize the time the API is exposed to acidic conditions, particularly at elevated temperatures. Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for precise control over reaction endpoints and minimizing the formation of degradation products.
Furthermore, the choice of protecting groups during the synthesis of the aminopiperidine moiety can influence the propensity for side reactions. A robust protecting group strategy that ensures complete protection of the primary amine until the final deprotection step under non-dimerizing conditions would be beneficial.
Advanced Analytical Characterization Techniques for N Depiperidin 3 Amine Linagliptin Dimer
Chromatographic Separation Strategies
Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. The separation of the N-Depiperidin-3-amine Linagliptin Dimer from the active pharmaceutical ingredient (API) and other related substances is a crucial first step in its characterization.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Linagliptin and its impurities. academicpublish.org The development of a robust, stability-indicating HPLC method is essential for separating the this compound from Linagliptin and other process-related impurities or degradation products. nih.govnih.gov
Method development typically involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. Key considerations include the choice of a stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Reversed-phase HPLC (RP-HPLC) is the most common mode used for Linagliptin analysis. academicpublish.org During the process development of Linagliptin, several process-related impurities have been detected by HPLC. nih.gov Effective chromatographic separation is often achieved on C18 or other suitable reversed-phase columns. academicpublish.orgrasayanjournal.co.in The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate or formate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to resolve complex mixtures. rasayanjournal.co.inresearchgate.net
Table 1: Example of HPLC Method Parameters for Linagliptin Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Kromasil C18 |
| Mobile Phase | Isocratic elution with 0.1% phosphoric acid (pH 2.5) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 225 nm |
| Injection Volume | 10 µL |
This table presents a generalized example of HPLC conditions; specific parameters may vary based on the exact impurity profile.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov UPLC is particularly valuable for analyzing complex samples containing multiple impurities.
For Linagliptin, UPLC methods have been successfully employed to study its degradation profile under various stress conditions, such as acid and peroxide exposure. nih.gov These studies are crucial for identifying potential degradants, including dimeric structures. The enhanced separation efficiency of UPLC allows for the resolution of closely eluting impurities that might co-elute in an HPLC system. A UPLC system coupled with a photodiode array (PDA) detector is often used for these applications, providing spectral data that aids in the initial identification of peaks. nih.gov
Table 2: Typical UPLC System Parameters for Linagliptin Degradation Studies
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm) |
| Mobile Phase A | Alkaline pH buffer |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Reverse phase gradient elution |
| Detector | Photodiode Array (PDA) |
This table outlines typical UPLC conditions used in forced degradation studies of Linagliptin. nih.gov
Supercritical Fluid Chromatography (SFC) is an emerging separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be a powerful tool for the purification and analysis of pharmaceutical compounds and impurities. nih.gov It offers advantages over liquid chromatography, particularly for preparative scale isolation of impurities. nih.gov While specific applications of SFC for the this compound are not extensively documented, the technique shows potential as an alternative or complementary method to HPLC and UPLC. chromatographyonline.com Its unique selectivity can be beneficial for resolving complex impurity mixtures that are challenging to separate by reversed-phase LC. chromatographyonline.com
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural characterization of pharmaceutical impurities. When coupled with a chromatographic separation technique, it provides definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying and structurally characterizing unknown impurities and degradation products. nih.govnih.gov Following separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer. The mass spectrometer provides crucial information on the molecular weight of the impurity.
For Linagliptin, LC-MS studies have been instrumental in characterizing various degradation products. nih.gov A linagliptin dimer formed under acid-catalyzed conditions has been identified using this technique. nih.gov High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity. nih.gov
Further structural information is obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the ion corresponding to the impurity is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural elucidation and confirmation of the identity of compounds like the this compound. researchgate.net
Table 3: Example of Mass Spectrometry Parameters for Linagliptin Impurity Characterization
| Parameter | Condition |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 0.8 kV - 1.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C - 550 °C |
| Cone Voltage | 30 V - 40 V |
| Analyzer Mode | Full Scan (e.g., m/z 100–1200) for identification; MS/MS for structural elucidation |
This table shows a range of typical ESI-MS parameters used for the analysis of Linagliptin and its degradants. nih.gov
Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an essential tool for the structural elucidation of pharmaceutical impurities. researchgate.net In the analysis of this compound, LC-MS/MS provides valuable information about the molecule's structure by inducing fragmentation and analyzing the resulting product ions. The fragmentation pathways are deduced from the tandem mass spectra, which helps in confirming the connectivity of the dimeric structure. researchgate.net
Upon electrospray ionization (ESI) in positive mode, the dimer is expected to yield a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell would likely lead to fragmentation at the most labile bonds. Key fragmentation patterns for Linagliptin and its derivatives often involve cleavages around the xanthine (B1682287) core, the quinazoline (B50416) moiety, and the piperidine (B6355638) ring. nih.govrsc.org For the this compound, characteristic fragmentation would involve the scission of the bond linking the two Linagliptin monomers, as well as fragmentations specific to the individual monomeric units.
Table 1: Predicted Key Fragmentation Ions for this compound in LC-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure Description |
|---|---|---|
| 845.92 [M+H]⁺ | 473.54 | Cleavage resulting in a protonated Linagliptin monomer. |
| 845.92 [M+H]⁺ | 372.38 | Loss of the piperidine-amine portion from the dimer. |
| 845.92 [M+H]⁺ | 420.1 | Fragment corresponding to the xanthine core with butynyl group. rsc.org |
Note: The m/z values are theoretical and may vary slightly based on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govresearchgate.net For this compound, HRMS is crucial for confirming its molecular formula, C₄₅H₄₄N₁₄O₄. pharmaffiliates.com Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary mass accuracy, typically within 5 ppm, to distinguish the target compound from other species with the same nominal mass but different elemental compositions. nih.gov The confirmation of the molecular formula through HRMS provides strong evidence for the proposed dimeric structure. nih.govresearchgate.net
Table 2: High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₅H₄₄N₁₄O₄ pharmaffiliates.com |
| Theoretical Monoisotopic Mass | 844.3725 |
| Expected [M+H]⁺ Ion | 845.3803 |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of compounds. This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte to serve as an internal standard. rsc.org For the quantification of this compound, a deuterated analog, such as this compound-d3, would be an ideal internal standard. lgcstandards.com
The stable isotope-labeled standard is chemically identical to the analyte and co-elutes during chromatography, but it is distinguishable by its higher mass in the mass spectrometer. rsc.org By measuring the ratio of the response of the native analyte to the isotopically labeled standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample extraction, injection volume, or ion suppression. This method is considered a gold standard for quantification due to its high precision and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of complex molecules like the this compound. semanticscholar.orgnih.gov NMR analysis provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity, allowing for the complete elucidation of the molecule's three-dimensional structure. nih.govresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of the dimer would be complex, but key signals would be expected to confirm the structure. These include signals for the aromatic protons on the quinazoline rings, the protons of the butynyl groups, the methyl groups on the xanthine core, and the protons on the two distinct piperidine rings. nih.gov The integration of the signals would correspond to the number of protons, confirming the presence of two Linagliptin units.
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Quinazoline) | 7.6 - 8.3 | m |
| Methylene (B1212753) Protons (-CH₂-) adjacent to Quinazoline | ~5.3 | s |
| Methylene Protons (-CH₂-) of Butynyl Group | ~4.9 | s |
| Methyl Protons (-CH₃) of Butynyl Group | ~1.8 | s |
| Methyl Protons (-CH₃) on Xanthine | ~3.4 | s |
Note: Predicted shifts are based on known spectra of Linagliptin and related structures and may vary. researchgate.netnih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Although less sensitive than ¹H NMR, it is a powerful tool for confirming the carbon skeleton of the this compound. The spectrum would show distinct signals for each carbon atom in the asymmetric unit of the molecule. Key resonances would include those for the carbonyl carbons in the xanthine rings, the aromatic carbons of the quinazoline systems, the acetylenic carbons of the butynyl groups, and the aliphatic carbons of the piperidine rings. nih.govresearchgate.net The total number of resolved carbon signals would help to confirm the dimeric formula.
Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbons (C=O) | 150 - 170 |
| Aromatic/Heteroaromatic Carbons | 110 - 165 |
| Acetylenic Carbons (-C≡C-) | 75 - 85 |
Note: Predicted shifts are based on known spectra of Linagliptin and related structures. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For the dimer, COSY would be used to map the spin systems within the piperidine rings and to confirm the connectivity of protons in the aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This technique is invaluable for assigning the carbon signals based on the more easily assigned proton signals. sdsu.edu
By combining the information from these advanced analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the structure of pharmaceutical compounds and their impurities. For this compound, IR and UV-Vis spectroscopy provide essential information regarding its functional groups and electronic structure.
Functional Group Identification via IR Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. scispace.comresearchgate.net The structure of this compound is composed of two Linagliptin molecules linked via an amine bridge, meaning it shares the primary functional groups of the parent Linagliptin molecule. scispace.com
The IR spectrum of the dimer is expected to exhibit characteristic absorption bands corresponding to these groups. Key vibrational bands anticipated for the this compound, based on the structure of Linagliptin, are detailed below. scispace.com
Table 1: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3400-3300 | N-H | Stretching (secondary amine linker) |
| ~3100-3000 | C-H | Stretching (aromatic) |
| ~2950-2850 | C-H | Stretching (aliphatic) |
| ~2250-2200 | C≡C | Stretching (alkyne) |
| ~1700-1650 | C=O | Stretching (amide/purine-dione) |
| ~1620-1580 | C=N, C=C | Stretching (quinazoline, purine (B94841) rings) |
| ~1500-1400 | C=C | Stretching (aromatic) |
The presence of these bands in the IR spectrum helps confirm the identity of the dimer by verifying the integrity of the core Linagliptin structure within the impurity. scispace.com
Chromophore Analysis via UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. academicstrive.com The this compound contains multiple chromophoric systems, primarily the quinazoline and xanthine (purine-dione) ring systems inherited from the Linagliptin structure. scispace.comacademicstrive.com
UV-Vis analysis of Linagliptin in various solvents shows two primary absorption maxima. scispace.com It is expected that the dimer would exhibit a similar UV absorption profile. Studies on Linagliptin have identified maximum absorbance wavelengths (λmax) at approximately 225 nm and 295 nm. scispace.comnih.govjyoungpharm.org These absorption bands are attributed to the π → π* electronic transitions within the conjugated systems of the molecule. The specific λmax can be influenced by the solvent used. scispace.com
Table 2: UV Absorption Maxima for Linagliptin Chromophores
| Solvent | Approximate λmax 1 (nm) | Approximate λmax 2 (nm) |
|---|---|---|
| Methanol | 226 | 293 |
| Acetonitrile | 226 | 293 |
The UV spectrum is a critical parameter in the development of chromatographic analytical methods, as it determines the optimal wavelength for detection to ensure maximum sensitivity for the analyte and its impurities. nih.govnih.gov For Linagliptin and its related substances, detection wavelengths are commonly set around 225 nm. nih.govnih.govrasayanjournal.co.in
Analytical Method Development and Validation for this compound
The quantification and control of impurities like this compound in pharmaceutical products require robust, validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. academicstrive.comacademicstrive.com Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.govnih.gov
Selectivity and Specificity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. academicstrive.com For the analysis of this compound, the method must be able to separate the dimer peak from the main Linagliptin peak and other known and unknown impurities. nih.gov
Specificity is typically demonstrated by:
Resolution: Ensuring a baseline resolution of greater than 1.5 between the dimer peak and adjacent peaks. nih.gov
Forced Degradation Studies: Subjecting Linagliptin to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. nih.govresearchgate.net The analytical method must demonstrate that the dimer peak is not interfered with by any of the resulting degradants. nih.gov
Peak Purity Analysis: Using a photodiode array (PDA) detector to confirm that the chromatographic peak corresponding to the dimer is spectrally pure and not co-eluting with other substances.
In validated methods for Linagliptin and its impurities, no interference from placebos, diluents, or other degradation products is observed at the retention time of the specified impurities, confirming method specificity. nih.gov
Linearity and Range Determination
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. academicstrive.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.govmdpi.com
For impurities like this compound, linearity is typically assessed over a concentration range from the Limit of Quantitation (LOQ) to approximately 150% or 300% of the expected impurity level. nih.govmdpi.com The linearity is evaluated by calculating the correlation coefficient (r or r²) from a plot of peak area versus concentration. A correlation coefficient of >0.99 is generally considered acceptable. academicstrive.comrasayanjournal.co.innih.gov
Table 3: Representative Linearity Data for Linagliptin-Related Impurities
| Parameter | Typical Value | Reference |
|---|---|---|
| Range | LOQ to 150% of specification level | nih.govrasayanjournal.co.in |
| Correlation Coefficient (r²) | >0.999 | rasayanjournal.co.inresearchgate.net |
Studies on various Linagliptin impurities have confirmed linearity with correlation coefficients greater than 0.997. nih.gov For example, a validated method for Linagliptin impurities showed a linear relationship over a range from the LOQ (around 0.02 µg/mL) to 300% of the specification limit. nih.gov
Accuracy and Precision Assessment
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix (e.g., placebo or the drug product) and the percentage of the impurity recovered is calculated. nih.gov Recoveries are typically performed at multiple concentration levels (e.g., LOQ, 100%, and 150% of the target concentration). nih.govmdpi.com
Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. academicstrive.com It is usually expressed as the Relative Standard Deviation (%RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): Analysis over a short period by the same analyst with the same equipment.
Intermediate Precision (Inter-day precision/Ruggedness): Analysis on different days, by different analysts, or with different equipment. nih.gov
For impurity analysis, the acceptance criteria for accuracy are often within 80.0% to 120.0% recovery, while for precision, the %RSD should typically not be more than 10.0%. nih.gov
Table 4: Representative Accuracy and Precision Data for Linagliptin Impurities
| Validation Parameter | Concentration Level | Typical Acceptance Criteria | Reported Values |
|---|---|---|---|
| Accuracy (% Recovery) | LOQ, 100%, 150% | 80.0% - 120.0% | 95.8% - 112.8% nih.govmdpi.com |
| Precision (% RSD) | Repeatability | ≤ 10.0% | < 2.3% nih.gov |
| Precision (% RSD) | Intermediate Precision | ≤ 10.0% | < 1.8% nih.gov |
Validated methods for Linagliptin impurities consistently demonstrate high accuracy, with recovery values often falling within a tighter range of 99% to 102%, and excellent precision, with %RSD values well below 2%. rasayanjournal.co.inresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods, defining the sensitivity of the procedure. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
For impurities like the this compound, establishing low LOD and LOQ values is crucial for controlling their presence in the active pharmaceutical ingredient (API) to levels that are considered safe. nih.gov These values are typically determined using the signal-to-noise (S/N) ratio method, where the LOD is often established at an S/N ratio of 3:1 and the LOQ at 10:1. rasayanjournal.co.inasianpubs.org
In the context of a validated High-Performance Liquid Chromatography (HPLC) method for Linagliptin and its related substances, the LOD and LOQ for the dimer impurity would be determined by injecting a series of diluted solutions of a reference standard. nih.govasianpubs.org Research on related Linagliptin impurities has demonstrated the capability of modern chromatographic systems to achieve low detection and quantification limits, often in the parts per million (ppm) or microgram per milliliter (µg/mL) range. nih.govrasayanjournal.co.inejbps.com For instance, studies on other Linagliptin impurities have reported LOD values as low as 0.015 ppm and LOQ values of 0.045 ppm. rasayanjournal.co.in
Table 1: Representative LOD and LOQ Data for this compound
| Parameter | Method | Value (µg/mL) | Value (% relative to 1 mg/mL Linagliptin) | Signal-to-Noise Ratio |
| LOD | HPLC-UV | 0.025 | 0.0025% | ~3:1 |
| LOQ | HPLC-UV | 0.075 | 0.0075% | ~10:1 |
This table presents illustrative data based on typical performance characteristics of stability-indicating HPLC methods for related pharmaceutical impurities.
The precision of the analytical method at the LOQ is verified to ensure that the quantified values are reliable. asianpubs.org This is typically demonstrated by analyzing multiple preparations at the LOQ concentration and calculating the Relative Standard Deviation (RSD), which should be within acceptable limits. nih.govasianpubs.org
Impurity Profiling and Process Control Strategies for N Depiperidin 3 Amine Linagliptin Dimer
Origins and Classification as a Process-Related Impurity
N-Depiperidin-3-amine Linagliptin Dimer is identified as a process-related impurity of Linagliptin. chemicea.comvenkatasailifesciences.comsimsonpharma.com Process-related impurities are substances that form during the manufacturing process itself and can originate from various sources, including starting materials, intermediates, by-products of side reactions, or subsequent degradation of the API. nih.govnih.gov
The formation of this specific dimer is linked to the synthetic pathway of Linagliptin. The structure of the dimer, as indicated by its chemical name (this compound) and molecular formula (C45H44N14O4), suggests it is formed from two Linagliptin-related molecules. pharmaffiliates.comsimsonpharma.com Its origin is likely from a side reaction or degradation event where the piperidine (B6355638) ring, a key structural component of Linagliptin, is either cleaved or modified, leading to a reactive intermediate that then dimerizes. The presence of such impurities, often detected in the range of 0.05% to 0.15% by High-Performance Liquid Chromatography (HPLC) during process development, necessitates thorough investigation and control. innovativejournal.in The identification and characterization of these minor components are essential for quality control and the validation of analytical methods used in the manufacturing of Linagliptin. nih.gov
Degradation Pathways Leading to this compound Formation
Forced degradation studies, conducted under conditions more severe than standard stability testing, provide critical insights into the potential formation of impurities. wjpr.net These studies expose the API to various stressors like acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net Such stress testing helps to elucidate the degradation profile of the drug substance. nih.gov For Linagliptin, these studies have revealed a particular susceptibility to acidic and oxidative environments, which are likely pathways for the formation of degradation products, including complex structures like the this compound. nih.gov
A summary of Linagliptin's degradation under various stress conditions is presented below:
Table 1: Summary of Linagliptin Forced Degradation Studies
| Stress Condition | Parameters | Degradation (%) | Key Findings |
|---|---|---|---|
| Acid Hydrolysis | 1 N HCl, 60°C, 24h | 16.42% | Significant degradation observed with the formation of multiple impurities. nih.gov |
| Oxidative Degradation | 3% H₂O₂, 60°C, 24h | 50.62% (as a suspension) | Highly susceptible to oxidation, leading to substantial degradation. nih.gov |
| Alkaline Hydrolysis | 0.1 N NaOH, 60°C, 10 days | 2.56% | Relatively stable with only minor degradation observed. nih.gov |
| Photolytic Stress | UV-VIS light, 60°C | 0.56% | No significant degradation observed. nih.gov |
| Thermal Stress | 60°C, 10 days | Not specified | Found to be stable under thermal stress. nih.govresearchgate.net |
Linagliptin demonstrates marked instability in acidic conditions. researchgate.net Studies involving exposure to 1 N hydrochloric acid (HCl) at elevated temperatures (60°C) resulted in significant degradation of the API, with one study reporting 16.42% degradation over 24 hours. nih.gov Under these conditions, the formation of several degradation products was observed, with two major impurities forming at levels exceeding 5.0%. nih.gov The hydrolytic cleavage of amide or ether linkages within the Linagliptin molecule under acidic catalysis can generate reactive intermediates prone to further reactions, including dimerization.
The presence of oxidizing agents is highly detrimental to the stability of Linagliptin. nih.gov In forced degradation studies using 3% hydrogen peroxide (H₂O₂), Linagliptin undergoes extensive degradation. nih.gov Oxidative stress can lead to a variety of chemical modifications on the drug molecule. The xanthine (B1682287) core and other electron-rich moieties within the Linagliptin structure are potential sites for oxidation, which could initiate a cascade of reactions resulting in the formation of impurities, including the this compound.
In contrast to its vulnerability to acid and oxidation, Linagliptin is found to be relatively robust against thermal and photolytic stress. researchgate.net Studies have shown that exposing Linagliptin to high temperatures (e.g., 60°C for 10 days) or to UV-VIS radiation does not cause significant degradation. nih.gov Only minimal degradation (0.56%) was reported under photolytic stress, with any resulting impurities appearing at levels below 0.1%. nih.gov This suggests that thermal and light-induced pathways are not the primary contributors to the formation of the this compound during manufacturing or storage.
Hydrolytic degradation encompasses reactions with water, which can be catalyzed by acids or bases. As discussed, acid-catalyzed hydrolysis is a significant degradation pathway for Linagliptin. nih.govresearchgate.net Conversely, the drug shows considerable stability under neutral and alkaline hydrolytic conditions. oup.com In a study using 0.1 N sodium hydroxide (B78521) (NaOH) at 60°C for 10 days, only 2.56% degradation occurred, indicating that base-catalyzed hydrolysis is not a major pathway for impurity formation. nih.gov Therefore, control of acidic pH is most critical to prevent hydrolytic degradation.
Strategies for Mitigation and Control in Linagliptin Manufacturing
Effective control of this compound and other impurities requires a multi-faceted approach throughout the manufacturing process. The primary strategy is to prevent the formation of the impurity by optimizing reaction conditions and purification procedures.
Key mitigation and control strategies include:
Process Optimization: Understanding the precise mechanism of impurity formation allows for the modification of reaction parameters (e.g., temperature, pH, reagent stoichiometry) to minimize side reactions. Given the susceptibility to acid, maintaining neutral or slightly basic conditions where possible is crucial.
Purification Techniques: Specific purification steps are designed to remove identified impurities. For Linagliptin, methods such as salification with hydrochloric acid have been effective in reducing certain impurities to below the 0.1% identification threshold, while recrystallization from solvents like toluene (B28343) can also effectively purge specific process-related impurities. nih.gov
In-Process Controls (IPCs): Regular monitoring of the reaction mixture and intermediates using analytical techniques like HPLC allows for real-time control. nih.govinnovativejournal.in This ensures that the process remains within its validated parameters and that any deviation leading to impurity formation is detected and corrected promptly.
Use of Reference Standards: The availability of fully characterized reference standards for known impurities like this compound is essential for quality control. venkatasailifesciences.comsynthinkchemicals.comgoogle.com These standards are used to validate analytical methods, accurately quantify the level of the impurity in final API batches, and ensure compliance with regulatory limits. synzeal.com
By implementing these strategies, manufacturers can effectively control the levels of this compound, ensuring the purity, quality, and consistency of the final Linagliptin drug substance.
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Linagliptin | C₂₅H₂₈N₈O₂ |
| This compound | C₄₅H₄₄N₁₄O₄ |
| Hydrochloric Acid | HCl |
| Hydrogen Peroxide | H₂O₂ |
| Sodium Hydroxide | NaOH |
Process Parameter Optimization for Impurity Minimization
The formation of the this compound and other related substances is often linked to specific parameters within the synthesis process. By optimizing these parameters, manufacturers can significantly reduce the generation of such impurities at their source. Research into Linagliptin synthesis has identified several key areas where adjustments can lead to a purer final product. nih.govresearchgate.net
Key process parameters that are optimized include reaction temperature, reaction time, and the molar ratio of reactants and reagents. For instance, in the final steps of Linagliptin synthesis, controlling the temperature and the duration of the reaction can prevent the side reactions that lead to dimer formation. researchgate.net One of the crucial steps involves the reaction of an intermediate with (R)-3-aminopiperidine. patsnap.com Inadequate control of stoichiometry or reaction conditions can lead to the coupling of two Linagliptin-related molecules, forming the dimer.
Strategies such as in-process checks using High-Performance Liquid Chromatography (HPLC) are implemented to monitor the formation of impurities in real-time. nih.govnih.gov If impurity levels, including the dimer, exceed a predefined threshold, process parameters can be adjusted immediately. For example, studies have shown that controlling the aminolysis process is crucial; this may involve adjusting the temperature to around 65°C and limiting the reaction time to a few hours to prevent the formation of by-products. nih.gov
| Parameter | Optimization Strategy | Rationale | Reference |
|---|---|---|---|
| Reaction Temperature | Maintain moderate temperatures (e.g., 60-90°C) during coupling and aminolysis steps. | Prevents excessive side reactions and degradation that can lead to dimer formation. | nih.govpatsnap.com |
| Reaction Time | Limit reaction duration to the minimum required for completion (e.g., 2-13 hours). | Reduces the opportunity for secondary and competing reactions that form impurities. | nih.govresearchgate.net |
| Stoichiometry | Precise control over the molar ratios of reactants and reagents like (R)-3-aminopiperidine. | Avoids excess of reactants that could participate in side reactions leading to the dimer. | patsnap.com |
| Solvent System | Use of appropriate solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of THF/H₂O. | Ensures proper solubility and reactivity, minimizing unwanted by-products. | nih.govresearchgate.net |
Purification Techniques for Dimer Removal
Even with optimized synthesis processes, trace amounts of the this compound may persist. Therefore, effective purification techniques are necessary to ensure the final API meets stringent purity requirements, often demanding impurity levels below 0.1%. nih.gov
A common and effective strategy for removing the Linagliptin dimer impurity is through the formation of specific salts. wipo.intquickcompany.in This process involves reacting the crude Linagliptin, containing the dimer, with an acid to form a salt. The differing solubilities of the Linagliptin salt and the dimer impurity salt in a given solvent system allow for their separation through crystallization. Acids such as benzoic acid and mandelic acid have been successfully used for this purpose. wipo.intquickcompany.in The purified Linagliptin salt is then isolated, and the free base is regenerated in a subsequent step. patsnap.comgoogle.com
Another approach involves treating the crude product with specific acids like methanesulfonic acid, n-pentanesulfonic acid, or orthophosphoric acid in a suitable solvent such as methylene (B1212753) dichloride. wipo.intquickcompany.in This treatment can modify the impurity, facilitating its removal during subsequent work-up and crystallization steps. Recrystallization from appropriate solvents, such as toluene, is also a powerful technique for purging residual impurities, including dimers. nih.gov
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Salt Formation (Benzoate/Mandelate) | Crude Linagliptin is converted into a benzoate (B1203000) or mandelate (B1228975) salt. The salt is selectively crystallized, leaving the dimer impurity in the mother liquor. | Highly effective for separating structurally similar compounds. Can significantly reduce dimer content. | wipo.intquickcompany.in |
| Acid Treatment | The crude product is treated with acids like methanesulfonic or orthophosphoric acid in a solvent, followed by washing and concentration. | Targets the removal of specific impurities by altering their chemical properties and solubility. | quickcompany.in |
| Recrystallization | The crude product is dissolved in a hot solvent (e.g., toluene) and allowed to cool, causing the pure Linagliptin to crystallize out while impurities remain dissolved. | A fundamental and widely used technique for final polishing of the API to achieve high purity. | nih.gov |
| Chromatography | While not ideal for commercial-scale manufacturing due to cost and time, preparative chromatography can be used to isolate highly pure material. | Offers very high resolution and separation efficiency. | quickcompany.in |
Role as a Reference Standard in Pharmaceutical Quality Assurance
The this compound, although an undesirable by-product, plays a crucial role as a reference standard in pharmaceutical quality assurance. chemicea.comsynthinkchemicals.com Reference standards are highly characterized materials used as a benchmark for confirming the identity, purity, and quality of a drug substance. The availability of a purified and well-documented dimer impurity is essential for the validation of analytical methods. nih.govsynzeal.com
As a reference standard, the this compound is used to:
Develop and Validate Analytical Methods: It is used to confirm the specificity of analytical methods like HPLC, ensuring the method can accurately separate the dimer from the main Linagliptin peak and other impurities. oriprobe.comrasayanjournal.co.in
Peak Identification: In a routine HPLC analysis of a Linagliptin production batch, the reference standard helps in the unambiguous identification of the peak corresponding to the dimer impurity.
Quantification: The standard is used to create calibration curves to accurately quantify the amount of the dimer impurity present in the API, ensuring it does not exceed the limits set by regulatory authorities. rasayanjournal.co.in
Stability Studies: It is used as a marker in stability studies to track the potential formation of this specific impurity over time under various storage conditions. nih.gov
The synthesis of the dimer impurity for use as a reference substance is a critical process in itself, aiming for high purity to ensure its reliability as a standard. google.com
| Specification | Detail | Reference |
|---|---|---|
| Chemical Name | (R)-7-(But-2-yn-1-yl)-8-(3-((7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | chemicea.comsimsonpharma.com |
| CAS Number | 2253964-98-4 | chemicea.compharmaffiliates.comsynzeal.com |
| Molecular Formula | C₄₅H₄₄N₁₄O₄ | synthinkchemicals.comsimsonpharma.compharmaffiliates.com |
| Molecular Weight | 844.92 g/mol | synthinkchemicals.comsimsonpharma.compharmaffiliates.com |
| Application | Impurity reference standard for identification, method validation, and quality control in Linagliptin manufacturing. | chemicea.comsynzeal.comgoogle.com |
| Storage | Typically stored at 2-8°C in a refrigerator. | sigmaaldrich.com |
Computational and Theoretical Investigations of N Depiperidin 3 Amine Linagliptin Dimer
Molecular Modeling and Conformational Analysis
Molecular modeling is the first step in understanding the three-dimensional structure of the N-Depiperidin-3-amine Linagliptin Dimer. Given the molecule's size and numerous rotatable bonds, it can exist in a multitude of different spatial arrangements, or conformations.
Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to exist under normal conditions. This process typically involves:
Structure Building : An initial 3D structure of the dimer is built using molecular editing software. The known structures of Linagliptin and its fragments serve as a starting point.
Energy Minimization : The initial structure is optimized to find a local minimum on the potential energy surface. This process adjusts bond lengths, bond angles, and torsion angles to relieve any steric strain.
Conformational Searching : Systematic or stochastic searches are performed to explore the conformational space. Techniques like molecular dynamics (MD) simulations or Monte Carlo methods are employed. An MD simulation, for instance, would model the movement of the atoms over time, revealing how the molecule flexes and folds, and which conformations are preferentially adopted. mdpi.comnih.gov
For a molecule like the this compound, key areas of flexibility would include the piperidine (B6355638) rings and the linker connecting the two Linagliptin monomers. The analysis would reveal the preferred orientations of the large purine (B94841) and quinazoline (B50416) ring systems relative to each other.
Table 1: Hypothetical Torsional Angles of Interest in Conformational Analysis
This interactive table illustrates key torsional angles that would be the focus of a conformational analysis of a Linagliptin dimer. The values would be derived from computational searches to identify stable conformers.
| Torsional Angle (Dihedral) | Description | Predicted Stable Angle Range (Degrees) |
| Monomer1-Linker-Monomer2-C1 | Defines the overall twist between the two Linagliptin units. | -180 to +180 |
| N(piperidine)-C(piperidine)-N(amine)-C(linker) | Describes the orientation of the piperidine ring relative to the linker. | -60, 60, 180 (gauche/anti) |
| C(purine)-C(linker)-N(quinazoline)-C(quinazoline) | Governs the orientation of the quinazoline group. | -90 to +90 |
| C(purine)-N(purine)-C(butynyl)-C(butynyl) | Represents the flexibility of the butynyl side chain. | 170 to 180 (near linear) |
Quantum Chemical Calculations for Structural and Energetic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of the dimer. These calculations are used to refine the structures obtained from molecular modeling and to derive a host of energetic and electronic properties.
The stability and reactivity of the this compound can be predicted by analyzing its quantum chemical properties. Forced degradation studies on Linagliptin have shown it is susceptible to degradation under acidic and oxidative conditions, forming various impurities, including dimers. nih.govnih.govmdpi.com Computational analysis helps to explain this reactivity at an electronic level.
Key calculated parameters include:
Heat of Formation : Indicates the thermodynamic stability of the dimer relative to its constituent elements. A more negative value suggests greater stability.
Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A small HOMO-LUMO gap often signifies higher chemical reactivity.
Molecular Electrostatic Potential (MEP) : An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the nitrogen atoms in the purine and quinazoline rings are expected to be electron-rich sites, vulnerable to electrophilic attack, while the amine protons could be susceptible to nucleophilic attack.
Table 2: Illustrative Quantum Chemical Properties for a Linagliptin Dimer
This table presents a hypothetical set of data from a DFT calculation, illustrating how such data is used to interpret the molecule's chemical behavior.
| Property | Hypothetical Value | Interpretation |
| Heat of Formation (ΔH_f) | -150.5 kcal/mol | Suggests the dimer is a thermodynamically stable compound under standard conditions. |
| HOMO Energy | -6.2 eV | Represents the energy of the highest energy electrons; a potential site for oxidation. |
| LUMO Energy | -1.8 eV | Represents the energy of the lowest available orbital for accepting electrons; a potential site for reduction or nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | A relatively large gap suggests good kinetic stability, meaning it is not excessively reactive. |
| Dipole Moment | 5.8 Debye | Indicates a significant overall polarity in the molecule, which would influence its solubility and intermolecular interactions. |
The three-dimensional structure of the dimer is stabilized by a network of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions, though weaker than covalent bonds, are critical for determining the molecule's folded shape and how it packs in a solid state.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and quantify these interactions. For the Linagliptin dimer, important interactions would likely include:
π-π Stacking : Between the aromatic quinazoline and purine ring systems of the two monomer units.
Hydrogen Bonds : Potentially involving the amine linker and the oxygen atoms of the purine's carbonyl groups.
Van der Waals Forces : Dispersive forces that are significant over the large surface area of the molecule.
Analysis of these interactions is crucial for understanding the dimer's physical properties and its potential to interact with other molecules, such as biological receptors. mdpi.com
Simulation of Dimerization Processes and Reaction Energetics
Computational chemistry can be used to model the actual chemical reaction that forms the dimer. This involves simulating the dimerization pathway to understand its mechanism and energetic favorability. Studies have identified that Linagliptin can dimerize via processes like acid-catalyzed aza-enolization. nih.gov
A typical computational workflow for this analysis includes:
Reactant and Product Optimization : The structures of the reactants (e.g., two Linagliptin monomers or their precursors) and the final dimer product are optimized.
Transition State Search : A search is conducted to find the highest energy point along the reaction coordinate, known as the transition state (TS). This is the energetic barrier that must be overcome for the reaction to occur.
A low activation energy and a negative reaction energy (exothermic) would indicate that the dimerization is a spontaneous and favorable process under the simulated conditions. This information is vital for understanding why such an impurity might form during synthesis or storage. google.com
Table 3: Example Reaction Energy Profile for a Hypothetical Dimerization
This table provides a sample energy profile for a dimerization reaction, showing how computational results can predict reaction feasibility.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (2x Linagliptin Monomers) | 0.0 | The starting point of the reaction, defined as the zero-energy reference. |
| Transition State (TS) | +25.0 | The energy barrier for the reaction. A higher value means a slower reaction rate. |
| Product (Linagliptin Dimer) | -10.0 | The final energy of the product. A negative value indicates an exothermic and thermodynamically favorable reaction. |
Q & A
Q. What are the recommended synthetic pathways and purification strategies for N-Depiperidin-3-amine Linagliptin Dimer?
The synthesis of this compound involves reacting (R)-piperidine-3-amine (or its acid addition salts) with intermediates under controlled conditions. Key steps include optimizing reaction temperature, solvent selection (e.g., polar aprotic solvents), and stoichiometric ratios to minimize by-products like dimer impurities. Purification typically employs chromatographic techniques (e.g., preparative HPLC) or crystallization with solvents such as ethanol/water mixtures to isolate the dimer from monomeric linagliptin. Analytical monitoring via LC-MS or NMR ensures purity (>98%) and structural confirmation .
Q. How can researchers characterize this dimer using analytical techniques?
Characterization requires a multi-technique approach:
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₅₂H₆₀N₁₆O₄, MW 973.16) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies structural motifs, such as the depiperidinyl and dimeric linkage.
- Chromatography: Reverse-phase HPLC with UV detection monitors purity and stability under stress conditions (e.g., thermal, pH). A Quality by Design (QbD) approach, including factorial design experiments, optimizes method parameters like mobile phase composition and column selection .
Q. What are the key considerations in experimental design for pharmacokinetic studies involving this dimer?
- Population Stratification: Include subanalyses by ethnicity, renal function, and age to assess variability in absorption/metabolism. For example, pooled data from Asian trials (East/South/Southeast Asia) can highlight regional differences in dimer pharmacokinetics .
- Dose Optimization: Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life, adjusting for renal impairment if applicable (e.g., advanced CKD patients) .
- Control Groups: Compare dimer exposure against monomeric linagliptin to evaluate bioequivalence or divergence in metabolic pathways.
Advanced Research Questions
Q. How does the dimer's structure influence its interaction with target enzymes like DPP-4 or viral proteases?
Computational docking and pharmacophore modeling reveal that dimerization alters binding kinetics. For example:
- DPP-4 Inhibition: The dimer’s extended conformation may sterically hinder active-site access, reducing efficacy compared to monomeric linagliptin.
- Viral Protease Binding: In SARS-CoV-2 Mpro, dimer-specific interactions (e.g., hydrogen bonding with catalytic cysteine residues) suggest potential repurposing as a protease inhibitor. Electrostatic surface potential maps and 2D interaction diagrams (e.g., Figure S6 in ) guide structure-activity relationship (SAR) studies .
Q. What computational methods are suitable for analyzing the dimer's structural stability and dimerization mechanisms?
- Homology Modeling: Predict dimer interfaces using templates like Mycobacterium tuberculosis MtrA (PDB ID: 6XYZ) to simulate dimer stability under physiological conditions .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water, lipid bilayers) to assess conformational flexibility and aggregation propensity.
- Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding free energy changes during dimerization, identifying critical residues (e.g., hydrophobic patches or hydrogen-bond networks) .
Q. How should researchers address contradictions in data regarding the dimer's pharmacokinetic variability across ethnic groups?
- Composite Analysis: Pool pharmacokinetic data from diverse cohorts (e.g., Caucasian, Hispanic, Asian) and apply mixed-effects modeling to isolate ethnicity-specific covariates (e.g., CYP450 polymorphisms). demonstrates that race had no significant impact on linagliptin plasma levels, but dimer studies may require expanded sampling .
- Covariate Adjustment: Stratify by BMI, renal function, and age to control confounding factors. For elderly CKD patients, prioritize therapeutic drug monitoring (TDM) to individualize dosing .
Methodological Notes
- Data Contradiction Resolution: Use meta-regression to reconcile discrepancies between in vitro (e.g., enzyme assays) and in vivo (e.g., clinical trial) data.
- Safety Profiling: Include Ames tests and micronucleus assays to assess genotoxicity, particularly for dimer impurities with structural alerts (e.g., brominated analogs in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
